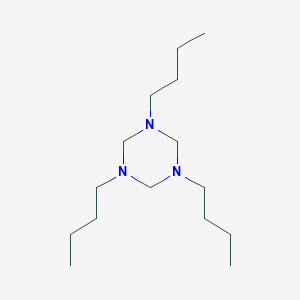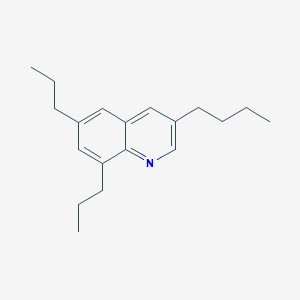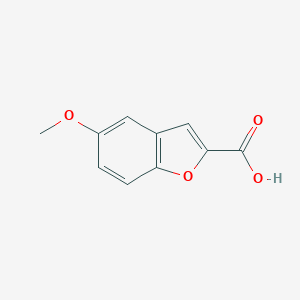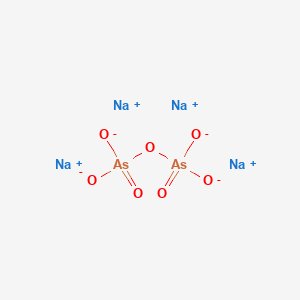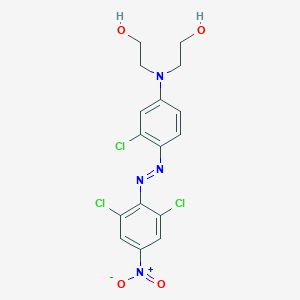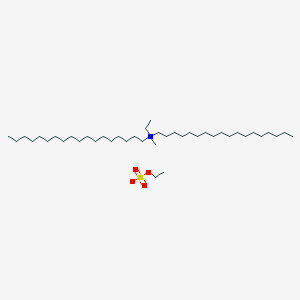![molecular formula C9H7BrS B082513 3-Bromo-2-méthylbenzo[b]thiophène CAS No. 10243-15-9](/img/structure/B82513.png)
3-Bromo-2-méthylbenzo[b]thiophène
Vue d'ensemble
Description
3-Bromo-2-methylbenzo[b]thiophene (3-BMBT) is an organic chemical compound of sulfur, bromine, and methylbenzene. It is an aromatic thiophene derivative with potential applications in materials science and organic synthesis. This compound has been widely studied due to its interesting properties, such as its ability to form stable complexes with transition metals and its potential as a building block for other complex molecules. In
Applications De Recherche Scientifique
Synthèse organique
“3-Bromo-2-méthylbenzo[b]thiophène” est une matière première importante utilisée dans la synthèse organique . Sa structure unique lui permet de participer à une variété de réactions, contribuant à la synthèse de composés organiques complexes.
Produits pharmaceutiques
Ce composé peut servir de brique dans la synthèse de produits pharmaceutiques . Son atome de brome peut être remplacé par d'autres groupes ou atomes dans une réaction de substitution, permettant la création d'une large gamme de composés médicinaux.
Produits agrochimiques
De manière similaire à son rôle dans les produits pharmaceutiques, “this compound” peut également être utilisé dans la synthèse de produits agrochimiques . Ces produits chimiques comprennent des pesticides, des herbicides et des engrais qui aident à protéger les cultures et à améliorer leur croissance.
Colorants
Le fragment benzo[b]thiophène dans “this compound” peut contribuer à la couleur des colorants . En modifiant le composé, différentes teintes et intensités peuvent être obtenues.
Mécanisme D'action
Target of Action
This compound is a heteroaryl halide , a class of compounds known for their broad reactivity and potential in various chemical transformations.
Mode of Action
Heteroaryl halides, such as this compound, are often used in organic synthesis, particularly in cross-coupling reactions . They can form carbon-carbon bonds with various nucleophiles, which could potentially lead to interactions with biological targets.
Result of Action
The specific molecular and cellular effects of 3-Bromo-2-methylbenzo[b]thiophene are currently unknown . Its reactivity as a heteroaryl halide suggests potential for various chemical transformations, which could influence cellular processes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBGTKQMKDPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356333 | |
| Record name | 3-bromo-2-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10243-15-9 | |
| Record name | 3-bromo-2-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Bromo-2-methylbenzo[b]thiophene in the synthesis of S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate)?
A1: 3-Bromo-2-methylbenzo[b]thiophene serves as a crucial starting material in the one-pot synthesis of S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate). The synthesis begins with the lithiation of 3-Bromo-2-methylbenzo[b]thiophene using n-butyllithium. This lithiation step replaces the bromine atom with a lithium atom, creating a nucleophilic species. This nucleophile then reacts with an appropriate electrophile to introduce the desired substituent at the 3-position of the benzo[b]thiophene ring system. [] While the specific details of subsequent steps are not provided in the abstract, it highlights that the synthesis proceeds through the formation of an organocopper compound and a reaction with oxalyl chloride to ultimately yield the target compound. []
Q2: Are there any spectroscopic data available to confirm the structure of the synthesized compounds?
A2: Yes, the research paper mentions that the chemical structure of the final compound, S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate), is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS). [] While the specific data is not presented in the abstract, these techniques provide detailed information about the compound's structure and molecular weight. Additionally, X-ray analysis is also employed to determine the crystal structure, confirming the connectivity and spatial arrangement of atoms within the molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



